molecular formula C20H19F3N2O2S B2760059 (E)-3-(4-(methylthio)phenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide CAS No. 1798395-17-1

(E)-3-(4-(methylthio)phenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide

Cat. No. B2760059
CAS RN: 1798395-17-1
M. Wt: 408.44
InChI Key: OKBJTXORFUJWOC-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-(methylthio)phenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide is a useful research compound. Its molecular formula is C20H19F3N2O2S and its molecular weight is 408.44. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(4-(methylthio)phenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-(methylthio)phenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Polymerization Studies : Mori, Sutoh, and Endo (2005) explored the homopolymers of monosubstituted acrylamide having an amino acid moiety in the side chain through reversible addition−fragmentation chain transfer (RAFT) polymerization. This study highlights the compound's potential in controlled radical polymerization for creating polymers with narrow polydispersity and controlled molecular weight (Mori, Sutoh, & Endo, 2005).

  • Synthesis of Derivatives : Bondock, Nasr, Zaghary, et al. (2014) focused on the novel synthesis of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides. This research demonstrates the compound's role in synthesizing new derivatives, potentially useful in various chemical and pharmaceutical applications (Bondock et al., 2014).

  • Optical Application in Polymers : Günster and Schulz (1980) investigated the transformation of poly(2-aminobutyric acid) into its N-trifluoroacetyl derivative, indicating potential applications in creating optically active polymers (Günster & Schulz, 1980).

  • Stereospecific Polymerization : Kobayashi, Okuyama, Ishizone, and Nakahama (1999) studied the stereospecific anionic polymerization of N,N-dialkylacrylamides, including compounds similar to the one . Their work contributes to understanding the polymerization process and the properties of the resulting polymers (Kobayashi et al., 1999).

  • Reaction Studies in Organic Chemistry : Yokoyama, Hatanaka, and Sakamoto (1985) conducted research on the condensation reactions involving acrylamides, providing insights into the chemical reactivity and potential applications in organic synthesis (Yokoyama, Hatanaka, & Sakamoto, 1985).

  • Investigations in Polymer Chemistry : Kohsaka, Matsumoto, and Kitayama (2015) studied the polymerization of α-(aminomethyl)acrylate, a β-amino acid ester, which is relevant for understanding the behavior of similar acrylamides in polymer chemistry (Kohsaka, Matsumoto, & Kitayama, 2015).

  • Electrophoresis Applications : Geisthardt and Kruppa (1987) explored the reaction of acrylamide with buffer components and proteins in polyacrylamide gel electrophoresis, shedding light on its role in biochemical analysis (Geisthardt & Kruppa, 1987).

properties

IUPAC Name

(E)-3-(4-methylsulfanylphenyl)-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O2S/c1-28-17-9-4-14(5-10-17)6-11-18(26)25-16-7-2-15(3-8-16)12-19(27)24-13-20(21,22)23/h2-11H,12-13H2,1H3,(H,24,27)(H,25,26)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBJTXORFUJWOC-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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